1-methyl-1,4-diazepan-6-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1,4-diazepan-6-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1,4-diazepan-6-ol dihydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the diazepane ring: This involves the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1,4-diazepan-6-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the dihydrochloride salt can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-methyl-1,4-diazepan-6-ol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It can be used as a probe to study the structure and function of biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the production of specialty chemicals, including surfactants, catalysts, and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-methyl-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
1-methyl-1,4-diazepan-6-ol dihydrochloride can be compared with other similar compounds, such as:
1,4-diazepane: The parent compound, which lacks the methyl and hydroxyl groups.
1-methyl-1,4-diazepane: A derivative with only the methyl group.
1,4-diazepan-6-ol: A derivative with only the hydroxyl group.
The uniqueness of this compound lies in its combination of the methyl and hydroxyl groups, which can confer specific chemical and biological properties not found in the other derivatives.
Properties
CAS No. |
2703778-92-9 |
---|---|
Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.